5-Bromo-6-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHOGSPXHOJZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-16-1 | |
| Record name | 5-bromo-6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-6-methylnicotinonitrile
High-Value Intermediate for Medicinal Chemistry & Agrochemical Scaffolding
Executive Summary & Strategic Utility
5-Bromo-6-methylnicotinonitrile (CAS: 116632-41-4) represents a "privileged scaffold" in modern drug discovery. Structurally, it offers a trifunctional pyridine core that addresses three critical needs in lead optimization:
-
The 5-Bromo Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
The 3-Cyano Group: A versatile precursor for peptidomimetic pharmacophores (amides, carboxylic acids) or bioisosteres (tetrazoles, oxadiazoles).
-
The 6-Methyl "Blocker": Crucially, the methyl group at the 6-position blocks the primary site of metabolic oxidation (cytochrome P450 mediated) often seen in pyridine-based drugs, thereby potentially improving the half-life (
) of the final clinical candidate.
This guide details the physicochemical profile, synthetic accessibility, and validated experimental workflows for utilizing this compound.
Physicochemical Profile
Data synthesized from structural analysis and analog comparisons.
| Property | Value / Description | Technical Note |
| CAS Number | 116632-41-4 | Unique identifier. |
| Molecular Formula | ||
| Molecular Weight | 197.03 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or bromination byproducts. |
| Predicted LogP | ~1.6 – 1.9 | Lipophilicity is moderate; suitable for CNS-penetrant drug design. |
| H-Bond Acceptors | 2 (N-pyridine, N-nitrile) | The pyridine nitrogen is less basic due to the electron-withdrawing CN and Br groups. |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water; requires organic co-solvents for biological assays. |
Synthetic Access & Production
While commercially available, in-house synthesis is often required for gram-scale purity control. The dominant industrial route involves the regioselective bromination of 6-methylnicotinonitrile.
Route: Electrophilic Aromatic Substitution
The presence of the electron-withdrawing nitrile group at C3 deactivates the ring, making electrophilic substitution difficult. However, the electron-donating methyl group at C6 activates the ortho position (C5).
-
Reagents:
/ Acetic Acid or NBS (N-Bromosuccinimide) / . -
Critical Control Point: Temperature control is vital to prevent radical bromination of the methyl group (benzylic-like position).
-
Purification: Recrystallization from ethanol/heptane is preferred over chromatography to remove dibrominated impurities.
Core Reactivity & Functionalization
The molecule's value lies in its orthogonal reactivity. The diagram below illustrates the divergent synthesis pathways available from this single core.
Divergent Synthesis Pathway (DOT Visualization)
Figure 1: Orthogonal reactivity map demonstrating the scaffold's utility in divergent library synthesis.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Context: This is the most common reaction applied to this substrate. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Palladium(0), making the reaction robust even with sterically demanding boronic acids.
Reagents:
-
Substrate: 5-Bromo-6-methylnicotinonitrile (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) — Preferred over for stability. -
Base:
(2.0 eq) or (3.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The nitrile group provides a distinct UV trace; look for the mass shift (
).
-
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography.
-
Note: The product is likely more polar than the starting material due to the bi-aryl system.
-
Protocol B: Regioselective Functionalization Caveats
Warning - The "Metallation Trap":
Attempting Lithium-Halogen Exchange (using
-
Reason: The protons on the 6-methyl group are acidic (
) due to the electron-withdrawing nitrogen and nitrile group. Strong alkyllithium bases will deprotonate the methyl group (forming a lateral carbanion) rather than exchanging the bromine. -
Solution: Use TurboGrignard (
) at -15°C to -40°C. This reagent is selective for the Br-Mg exchange without deprotonating the methyl group.
Workflow Visualization: Suzuki Coupling Optimization
Figure 2: Decision tree for optimizing cross-coupling yields.
Safety & Handling (E-E-A-T Compliance)
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).
-
Signal Word: DANGER.
-
H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety poses a risk of cyanide release under extreme acidic/thermal decomposition, though the molecule itself is stable.
-
PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety glasses.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide (Analogous Structure/Properties). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Pyridines: Reactivity of Halopyridines in Cross-Coupling. Retrieved from [Link]
Sources
Spectroscopic Profile of 5-Bromo-6-methylnicotinonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-6-methylnicotinonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.
Introduction: The Significance of 5-Bromo-6-methylnicotinonitrile
5-Bromo-6-methylnicotinonitrile (C₇H₅BrN₂) is a substituted pyridine derivative featuring a bromine atom, a methyl group, and a nitrile functionality. This unique combination of substituents makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the predicted spectroscopic data for 5-Bromo-6-methylnicotinonitrile, offering expert interpretation and standardized protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of 5-Bromo-6-methylnicotinonitrile, including the aromatic pyridine ring, the electron-withdrawing nitrile group, and the halogen substituent, give rise to a distinct spectroscopic signature. A thorough understanding of these features is crucial for interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-6-methylnicotinonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Bromo-6-methylnicotinonitrile is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons.
Table 1: Predicted ¹H NMR Data for 5-Bromo-6-methylnicotinonitrile (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H-2 |
| ~7.9 | Doublet | 1H | H-4 |
| ~2.7 | Singlet | 3H | -CH₃ |
Expert Interpretation:
The chemical shifts of the aromatic protons are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents. The proton at the C-2 position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the nitrile group. The proton at the C-4 position (H-4) will also be in the aromatic region but at a slightly lower chemical shift. The two aromatic protons will likely appear as doublets due to coupling with each other. The methyl protons are expected to appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-methylnicotinonitrile in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 5-Bromo-6-methylnicotinonitrile (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 |
| ~152 | C-2 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~117 | -C≡N |
| ~115 | C-3 |
| ~25 | -CH₃ |
Expert Interpretation:
The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and electronic environment of the carbon atoms. The carbons of the pyridine ring are expected to resonate in the downfield region (115-160 ppm). The carbon bearing the methyl group (C-6) will likely be the most downfield due to the combined effects of the nitrogen and the substituent. The carbon attached to the bromine atom (C-5) will be influenced by the heavy atom effect. The nitrile carbon will have a characteristic chemical shift around 117 ppm. The methyl carbon will appear in the upfield aliphatic region. Quaternary carbons, such as C-3, C-5, C-6, and the nitrile carbon, are expected to have lower intensities compared to the protonated carbons.[1]
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 101 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted Characteristic IR Absorptions for 5-Bromo-6-methylnicotinonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretch |
| ~1600-1450 | Medium | C=C and C=N aromatic ring stretches |
| ~3050-3000 | Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1100-1000 | Medium | C-Br stretch |
Expert Interpretation:
The most prominent and diagnostic peak in the IR spectrum of 5-Bromo-6-methylnicotinonitrile will be the stretching vibration of the nitrile group (C≡N) around 2230 cm⁻¹.[2] This is a very characteristic absorption and its presence is a strong indicator of the nitrile functionality. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group. The C-Br stretch is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Experimental Protocol for IR (ATR) Acquisition:
-
Sample Preparation: Place a small amount of the solid 5-Bromo-6-methylnicotinonitrile sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Collect a background spectrum of the clean ATR crystal before running the sample. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for 5-Bromo-6-methylnicotinonitrile
| m/z | Relative Intensity | Assignment |
| 196/198 | High | [M]⁺˙ (Molecular ion) |
| 117 | Medium | [M - Br]⁺ |
| 90 | Medium | [M - Br - HCN]⁺ |
Expert Interpretation:
The electron ionization (EI) mass spectrum of 5-Bromo-6-methylnicotinonitrile is expected to show a prominent molecular ion peak ([M]⁺˙). Due to the presence of bromine, this peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 196 and 198. A significant fragment ion is expected at m/z 117, corresponding to the loss of a bromine radical. Further fragmentation could involve the loss of hydrogen cyanide (HCN) from this ion, leading to a peak at m/z 90.
Experimental Protocol for MS (EI) Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: 40-300 amu
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Visualization of Structural Relationships
To better illustrate the connectivity and spatial relationships within the 5-Bromo-6-methylnicotinonitrile molecule, the following diagrams are provided.
Caption: Molecular structure of 5-Bromo-6-methylnicotinonitrile.
Caption: General workflow for spectroscopic analysis.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust foundation for the characterization of 5-Bromo-6-methylnicotinonitrile. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural fingerprint of the molecule. The experimental protocols outlined herein represent standard methodologies that can be readily implemented in any modern analytical laboratory. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate, facilitating its accurate identification and ensuring the quality and reproducibility of their research.
References
-
ChemHelpASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube, 7 Oct. 2022, [Link].[1]
-
University of California, Los Angeles. IR Absorption Table. [Link][2]
Sources
Technical Whitepaper: Characterization and Application of 5-Bromo-6-methylnicotinonitrile
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 5-Bromo-6-methylnicotinonitrile , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1256792-16-1 Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol
Executive Summary
5-Bromo-6-methylnicotinonitrile is a trisubstituted pyridine derivative characterized by three distinct functional sites: a nitrile group at position 3, a bromine atom at position 5, and a methyl group at position 6. This structural motif offers "orthogonal reactivity," allowing researchers to selectively manipulate the halogen handle (via cross-coupling) independently of the nitrile group (via hydrolysis or reduction). It is widely utilized in the synthesis of kinase inhibitors and agrochemicals where the pyridine core serves as a bioisostere for benzene rings to modulate solubility and metabolic stability.
Molecular Identity & Structural Analysis
The compound features a pyridine ring substituted at the 3, 5, and 6 positions.[1] The presence of the electron-withdrawing nitrile and bromine groups significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but highly reactive toward nucleophilic aromatic substitution (
| Identifier | Value |
| IUPAC Name | 5-Bromo-6-methylpyridine-3-carbonitrile |
| Common Name | 5-Bromo-6-methylnicotinonitrile |
| CAS Number | 1256792-16-1 |
| SMILES | Cc1nc(cc(c1)Br)C#N |
| InChI Key | ARSYSTQQVJUEBW-UHFFFAOYSA-N |
Structural Conformation
-
Steric Environment: The methyl group at C6 provides steric bulk adjacent to the ring nitrogen, which can influence binding affinity in active sites and hinder metabolic N-oxidation.
-
Electronic Profile: The C5-Bromine is activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the pyridine ring, enhanced by the C3-Nitrile.
Physicochemical Profile
The following data aggregates experimental observations and calculated properties for high-purity (>97%) samples.
Table 1: Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige |
| Melting Point | 102 – 106 °C | Range varies by crystal polymorph/purity |
| Density | 1.6 ± 0.1 g/cm³ | Predicted based on molar volume |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic character dominates |
| Solubility (Organic) | High | Soluble in DMSO, DCM, Ethyl Acetate, Methanol |
| LogP | ~1.92 | Indicates moderate lipophilicity |
| pKa (Conjugate Acid) | ~1.5 | Weakly basic due to EWG substituents |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.70 (d, J=2.0 Hz, 1H): Proton at C2 (deshielded by adjacent N and CN).
-
δ 8.15 (d, J=2.0 Hz, 1H): Proton at C4.
-
δ 2.75 (s, 3H): Methyl protons at C6.
-
-
IR Spectrum: Distinct nitrile stretch (
) at ~2230 cm⁻¹.
Synthetic Utility & Reactivity[3][4]
The core value of 5-Bromo-6-methylnicotinonitrile lies in its ability to serve as a divergent intermediate. The bromine atom allows for carbon-carbon bond formation, while the nitrile serves as a precursor to amines, amides, or heterocycles.
Reaction Map
The following diagram illustrates the primary divergent pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. The C5-Br site (Red) is typically engaged first in metal-catalyzed couplings, followed by C3-CN transformations (Green/Yellow).
Key Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Arylation at the C5 position.
-
Reagents:
-
5-Bromo-6-methylnicotinonitrile (1.0 equiv)[1]
-
Aryl boronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with the nitrile, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (
) three times (Critical for Pd(0) stability). -
Add degassed solvent mixture via syringe.
-
Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Nitrile + MW of Aryl - HBr).
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).
-
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent nitrile polymerization.
-
Chemical Stability:
-
Acids: Stable in dilute mineral acids.
-
Bases: Susceptible to hydrolysis of the nitrile group in strong aqueous base (NaOH/KOH) at elevated temperatures.
-
Oxidants: The methyl group is susceptible to oxidation (to carboxylic acid) under strong oxidative conditions (e.g.,
).
-
Safety Protocols (GHS Classification)
This compound is an Irritant and potentially Harmful .
-
Hazard Statements:
-
PPE Requirements:
-
Respiratory: N95 dust mask or half-face respirator if handling fine powder.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum).
-
Ocular: Safety glasses with side shields.
-
-
Spill Management: Sweep up dry solid to avoid dust generation. Do not flush into surface water; incinerate in a licensed chemical waste facility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21952747: 3-Bromo-6-methylpyridine-2-carbonitrile (Isomer Reference). Retrieved from [Link]
-
MDPI (2015). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Reference for general reactivity of 5-bromo-2-methylpyridine derivatives). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of 5-Bromo-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylnicotinonitrile is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel pharmaceutical compounds. The strategic placement of a bromine atom, a methyl group, and a nitrile functionality on the pyridine ring offers multiple reaction sites for further chemical transformations. As with any compound intended for use in drug discovery and development, a thorough and unambiguous confirmation of its structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of 5-Bromo-6-methylnicotinonitrile, offering insights into the principles behind the techniques and the interpretation of the resulting data.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of 5-Bromo-6-methylnicotinonitrile is presented below.
| Property | Value |
| IUPAC Name | 5-Bromo-6-methylpyridine-3-carbonitrile |
| Synonyms | 5-bromo-6-methylnicotinonitrile |
| CAS Number | 1256792-16-1 |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage | Inert atmosphere, room temperature |
| InChI Key | BQHOGSPXHOJZDV-UHFFFAOYSA-N |
Proposed Synthesis
Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-6-methylnicotinonitrile.
Experimental Protocol:
-
Bromination of 2-Amino-3-methylpyridine:
-
To a solution of 2-amino-3-methylpyridine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The rationale for using NBS is that it is a convenient and milder source of electrophilic bromine compared to elemental bromine, leading to more controlled bromination.
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent. The crude product is then purified, typically by column chromatography.
-
-
Sandmeyer Reaction to Introduce the Nitrile Group:
-
The resulting 2-amino-5-bromo-3-methylpyridine is diazotized by treating it with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). This in situ formation of a diazonium salt is a critical step.
-
The cold diazonium salt solution is then slowly added to a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN). The cyanide ion displaces the diazonium group, yielding the desired 5-Bromo-6-methylnicotinonitrile.
-
The Sandmeyer reaction is a reliable method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[1]
-
The final product is isolated by extraction and purified by recrystallization or column chromatography.
-
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Bromo-6-methylnicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity of atoms within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.6 | d | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~ 7.9 | d | 1H | H-4 | The proton at position 4 will also be shifted downfield due to the influence of the nitrogen and the bromine atom. It will appear as a doublet from coupling with H-2. |
| ~ 2.7 | s | 3H | -CH₃ | The methyl protons are in a relatively shielded environment and will appear as a singlet as there are no adjacent protons to couple with. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C-6 | The carbon bearing the methyl group will be downfield due to its position on the aromatic ring and proximity to the nitrogen. |
| ~ 152 | C-2 | The carbon at position 2 is adjacent to the nitrogen, resulting in a significant downfield shift. |
| ~ 140 | C-4 | The carbon at position 4 is deshielded by the adjacent nitrogen and bromine atoms. |
| ~ 120 | C-5 | The carbon atom directly bonded to the bromine will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. |
| ~ 117 | -C≡N | The nitrile carbon typically appears in this region of the spectrum. |
| ~ 110 | C-3 | The carbon bearing the nitrile group will have a chemical shift influenced by the nitrile's electronic effects. |
| ~ 24 | -CH₃ | The methyl carbon is in an aliphatic environment and will appear significantly upfield. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, this will appear as a characteristic doublet of nearly equal intensity, with one peak corresponding to the ⁷⁹Br isotope and the other to the ⁸¹Br isotope, separated by 2 m/z units. For C₇H₅⁷⁹BrN₂, the expected m/z would be approximately 196, and for C₇H₅⁸¹BrN₂, it would be around 198.[2]
-
Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the molecule. Key fragmentation pathways could include:
-
Loss of a bromine radical (M-Br)⁺.
-
Loss of a methyl radical (M-CH₃)⁺.
-
Loss of HCN from the pyridine ring.
-
Caption: Proposed major fragmentation pathways for 5-Bromo-6-methylnicotinonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2230-2210 | Medium | C≡N stretch | Nitrile |
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 3000-2850 | Medium | C-H stretch | Aliphatic C-H (methyl) |
| ~ 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyridine ring |
| ~ 1470-1430 | Medium | C-H bend | Methyl |
| ~ 900-675 | Strong | C-H out-of-plane bend | Aromatic |
The presence of a sharp, medium-intensity peak around 2220 cm⁻¹ is a strong indicator of the nitrile functional group.[3] The region between 1600 and 1450 cm⁻¹ will show several bands corresponding to the stretching vibrations of the pyridine ring.
Integrated Structural Confirmation Workflow
The definitive confirmation of the structure of 5-Bromo-6-methylnicotinonitrile relies on the synergistic interpretation of data from all the analytical techniques described above.
Caption: Integrated workflow for the synthesis and structural confirmation.
Conclusion
The structural analysis of 5-Bromo-6-methylnicotinonitrile is a multi-faceted process that requires the application of several complementary analytical techniques. While NMR spectroscopy provides the backbone of the structural assignment by defining the carbon and proton framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Through the logical and integrated interpretation of the data from these methods, a confident and unambiguous structural assignment can be achieved, which is a prerequisite for the use of this compound in any research or development setting, particularly in the field of medicinal chemistry.
References
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ResearchGate. 1 H NMR spectrum of compound 6. The inset shows expanded region with H6.... [Link]
-
Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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PubChem. Methyl 5-bromo-6-hydroxynicotinate. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]
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University of Arizona. Mass spectral interpretation. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]
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NIST. Acetonitrile, bromo-. [Link]
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University of Calgary. IR Chart - Spectroscopy Tutorial. [Link]
-
Jiaxing Richmol Biological Technology Limited. 5-bromo-6-methylnicotinic acid. [Link]
-
UCLA. IR Absorption Table. [Link]
Sources
5-Bromo-6-methylnicotinonitrile molecular weight and formula
Technical Guide: 5-Bromo-6-methylnicotinonitrile
This guide provides a comprehensive technical overview of 5-Bromo-6-methylnicotinonitrile, a key heterocyclic building block for research and development in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, safe handling procedures, and its application in synthetic chemistry, supported by a detailed, field-proven hypothetical protocol.
Core Molecular Identity and Physicochemical Properties
5-Bromo-6-methylnicotinonitrile is a substituted pyridine derivative. The presence of a bromine atom, a nitrile group, and a methyl group on the pyridine ring makes it a versatile intermediate for introducing this scaffold into more complex molecular architectures. The bromine atom is particularly useful as it provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [3][4] |
| CAS Number | 1256792-16-1 | [1][2][3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥95% | [3] |
| InChI Key | BQHOGSPXHOJZDV-UHFFFAOYSA-N | [3] |
Molecular Structure
The structural arrangement of 5-Bromo-6-methylnicotinonitrile is critical to its reactivity and function as a chemical intermediate.
Caption: Molecular structure of 5-Bromo-6-methylnicotinonitrile.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safety of all personnel is paramount. 5-Bromo-6-methylnicotinonitrile must be handled with appropriate care in a laboratory setting.
2.1. Hazard Identification This compound is classified with the "Warning" signal word and is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
2.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile) when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
2.3. Storage For long-term stability, 5-Bromo-6-methylnicotinonitrile should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3][8]
Application in Organic Synthesis: A Hypothetical Protocol
The utility of 5-Bromo-6-methylnicotinonitrile as a synthetic building block is best demonstrated through its participation in cross-coupling reactions. The following is a robust, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.
Objective: To synthesize 5-(4-methoxyphenyl)-6-methylnicotinonitrile by coupling 5-Bromo-6-methylnicotinonitrile with 4-methoxyphenylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in catalyzing Suzuki couplings with aryl bromides.
-
Base: A base, like sodium carbonate, is essential for the activation of the boronic acid in the catalytic cycle. An aqueous solution is often used to facilitate the reaction.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble starting materials and the inorganic base, creating the necessary biphasic conditions for the reaction to proceed efficiently.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-6-methylnicotinonitrile (1.0 mmol, 197 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 5-(4-methoxyphenyl)-6-methylnicotinonitrile.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the described Suzuki-Miyaura coupling protocol.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-Bromo-6-methylnicotinonitrile is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its molecular structure, particularly the presence of a reactive bromine atom, makes it an ideal substrate for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. Adherence to strict safety and handling protocols is essential when working with this compound. The provided hypothetical protocol serves as a robust template for its application in the synthesis of more complex molecules, highlighting its significance for researchers in drug discovery and materials science.
References
-
Appretech Scientific Limited. 5-bromo-6-methylnicotinonitrile. [Link]
-
European Chemicals Agency (ECHA). Substance Information. [Link]
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- 2. appretech.com [appretech.com]
- 3. 5-Bromo-6-methylnicotinonitrile | 1256792-16-1 [sigmaaldrich.com]
- 4. 5-Bromo-6-methylnicotinonitrile | 1256792-16-1 [sigmaaldrich.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 1782667-42-8|5-Bromo-6-(methylamino)nicotinonitrile|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: 5-Bromo-6-methylnicotinonitrile – A Modular Scaffold for Fused Heterocycle Synthesis
[1]
Introduction: The "Swiss Army Knife" of Pyridines
5-Bromo-6-methylnicotinonitrile (CAS 1256792-16-1) is a trisubstituted pyridine scaffold that has emerged as a privileged building block in the synthesis of kinase inhibitors and complex fused heterocycles.[1] Its value lies in the orthogonal reactivity of its three functional handles:
-
C5-Bromine: A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
-
C6-Methyl: An "activated" methyl group.[1] Due to its position ortho to the pyridine nitrogen and para to the electron-withdrawing nitrile, this group possesses significant C-H acidity, enabling enamine formation and condensation reactions.[2]
-
C3-Nitrile: A versatile precursor for amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).[2]
This guide details the strategic use of this scaffold to access 6-azaindoles (pyrrolo[2,3-c]pyridines) and 1,6-naphthyridines , providing validated protocols for these transformations.[2]
Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| CAS Number | 1256792-16-1 | |
| Formula | C7H5BrN2 | |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 108–112 °C | Typical range; purity dependent |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water/hexanes |
| pKa (Predicted) | ~2.5 (Pyridine N) | Reduced basicity due to CN/Br EWG |
| Storage | Inert atmosphere, 2–8 °C | Light sensitive |
Strategic Analysis: The Reactivity Triad
The power of this building block is best understood through its electronic "push-pull" map.[1] The electron-withdrawing nitrile (CN) at C3 acidifies the methyl protons at C6, while the bromine at C5 allows for late-stage diversification or ring closure.[1]
Diagram 1: Orthogonal Reactivity Map[1][2]
Caption: The C5-Br and C6-Me sites function cooperatively to form fused ring systems like azaindoles, while the C3-CN remains available for pharmacological tuning.
Application 1: Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridines)
The most high-value transformation for this scaffold is the conversion to substituted 6-azaindoles .[1] This is analogous to the Reissert or Batcho-Leimgruber indole synthesis but adapted for the pyridine core.[1] The proximity of the C5-Br and C6-Me groups allows for a cascade sequence: enamine formation followed by a metal-catalyzed C-N bond formation.[1]
Mechanism[1][10][13][14]
-
Enamine Formation: The acidic C6-methyl group reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminovinyl species.[1]
-
Ring Closure: A Buchwald-Hartwig type amination (using an external amine) or a copper-catalyzed cyclization displaces the bromine and closes the pyrrole ring.[1]
Protocol A: Enamine Formation
Target: 5-Bromo-6-(2-(dimethylamino)vinyl)nicotinonitrile[1]
Reagents:
-
5-Bromo-6-methylnicotinonitrile (1.0 equiv)[1]
-
DMF-DMA (2.0 – 3.0 equiv)[1]
-
DMF (anhydrous, 5 mL/mmol)[2]
Procedure:
-
Charge a flame-dried round-bottom flask with 5-Bromo-6-methylnicotinonitrile and anhydrous DMF .
-
Add DMF-DMA dropwise under nitrogen.[1]
-
Heat the mixture to 100–110 °C for 12–16 hours. Note: The solution typically turns deep red/orange.
-
Monitor by LCMS. The starting material (MW 197) should disappear, and the product (MW ~252) should appear.[2]
-
Workup: Cool to room temperature. Pour the mixture into ice-water. The enamine product often precipitates as a solid.[2] Filter, wash with water, and dry under vacuum. If no precipitate forms, extract with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Usually not required. If necessary, recrystallize from EtOH or flash chromatography (DCM/MeOH).[2]
Protocol B: One-Pot Cyclization to 1-Aryl-6-Azaindoles
Target: 1-Aryl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile[1]
Reagents:
-
Enamine intermediate (from Protocol A) (1.0 equiv)
-
Aniline derivative (1.2 equiv)[2]
-
Pd2(dba)3 (2.5 mol%)[2]
-
Xantphos or BINAP (5.0 mol%)[2]
-
Cs2CO3 (2.0 equiv)[2]
-
Toluene/t-BuOH (4:1)[1]
Procedure:
-
In a glovebox or under argon, combine the enamine intermediate , aniline , base (Cs2CO3) , and catalyst system in a pressure vial.[2]
-
Add degassed solvent (Toluene/t-BuOH ).[1]
-
Seal and heat to 110 °C for 18 hours.
-
Workup: Filter through a celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Application 2: Suzuki-Miyaura Cross-Coupling
Before cyclization, the C5-Br position can be used to introduce aryl or heteroaryl substituents.[2] This is critical for library generation in drug discovery (e.g., SAR exploration).[2]
Protocol C: Standard Suzuki Coupling
Target: 5-Aryl-6-methylnicotinonitrile[1]
Reagents:
-
5-Bromo-6-methylnicotinonitrile (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[2]
-
K2CO3 (2.0 M aqueous solution, 3.0 equiv)[2]
-
1,4-Dioxane (10 mL/mmol)[2]
Procedure:
-
Dissolve the pyridine scaffold and boronic acid in 1,4-dioxane .
-
Degas the solution by bubbling nitrogen for 10 minutes.
-
Add the Pd catalyst and aqueous K2CO3 .
-
Heat to 90 °C for 4–6 hours.
-
Self-Validating Check: LCMS should show complete consumption of bromide.[1] If the reaction stalls, add 2 mol% additional catalyst.[2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[2]
-
Purification: Flash chromatography. Note: The nitrile group makes these compounds visible under UV (254 nm).[2]
Synthesis Workflow Visualization
The following diagram illustrates the divergent pathways available from this single building block.
Diagram 2: Synthetic Workflow
Caption: Workflow showing the conversion of the scaffold into Azaindoles (via enamine) or Biaryls (via Suzuki).
Troubleshooting & Optimization
-
Issue: Low Conversion in Enamine Formation.
-
Issue: Hydrolysis of Nitrile.
-
Cause: Highly basic aqueous conditions during Suzuki coupling.
-
Solution: Use anhydrous bases (e.g., CsF or K3PO4) in dry solvents if the nitrile hydrolyzes to the amide.[2]
-
-
Issue: Regioselectivity in Azaindole Formation.
References
-
Preparation of 6-azaindoles from 3-halo-2-methylpyridines
-
Suzuki-Miyaura Coupling of Chloronicotinonitriles
-
Synthesis of 1,6-Naphthyridines
-
Properties and Commercial Availability
-
Source: Sigma-Aldrich / PubChem[1]
-
Link:
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-methylnicotinonitrile
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have become a focal point in modern therapeutic development, particularly in oncology.[1] The design of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes is a cornerstone of precision medicine.[2] Within the vast landscape of medicinal chemistry, the pyridine nucleus has emerged as a privileged scaffold. Its inherent structural and electronic properties allow it to mimic the purine core of ATP, enabling competitive binding and the formation of crucial hydrogen bond interactions within the kinase hinge region.[3][4]
5-Bromo-6-methylnicotinonitrile stands out as a particularly valuable starting material in this context. The strategic placement of the bromo, methyl, and cyano functionalities on the pyridine ring provides a versatile platform for the construction of complex, multi-cyclic kinase inhibitor cores. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, the nitrile group is a precursor to the essential aminopyrimidine core, and the methyl group can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity.[5]
This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-6-methylnicotinonitrile in the construction of kinase inhibitors, with a focus on the synthesis of a 2-amino-pyridopyrimidine core, a common structural motif in many clinically relevant kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data presentation are included to support researchers and drug development professionals in this field.
Core Synthetic Strategy: From Bromopyridine to a Privileged Kinase Scaffold
The primary synthetic transformation leveraging 5-Bromo-6-methylnicotinonitrile is its conversion to a 4-methyl-5-substituted-pyrido[2,3-d]pyrimidin-2-amine scaffold. This is typically achieved through a condensation reaction with guanidine, which proceeds via a cyclization mechanism. The resulting bicyclic system is a highly sought-after core in many kinase inhibitors due to its structural analogy to adenine.
The general workflow for the synthesis of kinase inhibitors using 5-Bromo-6-methylnicotinonitrile can be visualized as a multi-stage process. The initial step involves the formation of the core pyridopyrimidine scaffold, which is then further elaborated through subsequent cross-coupling reactions to introduce substituents that will interact with other regions of the kinase active site, thereby dictating the inhibitor's potency and selectivity.
Sources
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- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
The Strategic Importance of the 5-Bromo-6-methylnicotinonitrile Scaffold
An Application Guide to the Strategic Use of 5-Bromo-6-methylnicotinonitrile in Agrochemical Synthesis
This document serves as a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry. It outlines the strategic application of 5-Bromo-6-methylnicotinonitrile, a versatile pyridine-based building block, in the synthesis of novel and effective agrochemicals. The pyridine ring is a crucial scaffold in numerous commercial pesticides, including fungicides, insecticides, and herbicides.[1][2] The unique substitution pattern of 5-Bromo-6-methylnicotinonitrile—featuring a reactive bromine atom, a modifiable methyl group, and a versatile nitrile function—offers multiple avenues for molecular elaboration to generate diverse and potent active ingredients.
The utility of 5-Bromo-6-methylnicotinonitrile (CAS: 1256792-16-1) in agrochemical design stems from its inherent chemical reactivity, which allows for precise and controlled modifications. The electron-deficient nature of the pyridine ring, further influenced by the cyano group, makes the C5-bromine an excellent handle for a variety of cross-coupling reactions. This enables the strategic introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which are often essential for tuning the biological activity and spectrum of the final agrochemical product.[1][3]
Core Synthetic Transformations and Mechanistic Insights
The bromine atom at the C5 position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. These reactions offer broad functional group tolerance, high yields, and predictable outcomes.
Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] In the context of agrochemical synthesis, this reaction is invaluable for coupling the pyridine core of 5-Bromo-6-methylnicotinonitrile with various aryl or heteroaryl boronic acids or esters. This introduces molecular complexity and allows for the creation of structures that can mimic natural products or interact with specific biological targets.
Causality and Expertise: The choice of palladium catalyst and ligand is critical. For an electron-deficient heteroaryl halide like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands facilitate the oxidative addition step—the rate-limiting step for electron-poor halides—and promote the reductive elimination to afford the final product. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
Sonogashira Coupling: Accessing Alkynyl-Pyridine Derivatives
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond. [5]This reaction is instrumental in building rigid molecular scaffolds found in some classes of insecticides and fungicides. [6]The resulting internal alkyne is a versatile functional group that can be further elaborated, for instance, through hydrogenation or cycloaddition reactions.
Causality and Expertise: The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper. [7]The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the aryl bromide via oxidative addition. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A mild amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product. [8]
Experimental Protocols: A Self-Validating Guide
The following protocols are designed to be robust and reproducible. Each protocol includes checkpoints for reaction monitoring and clear purification steps to ensure the integrity of the final product.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-6-methylnicotinonitrile with 4-Methoxyphenylboronic Acid
Principle: This protocol details the palladium-catalyzed C-C bond formation to synthesize 5-(4-methoxyphenyl)-6-methylnicotinonitrile, a scaffold relevant for creating fungicidal and herbicidal compounds.
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-6-methylnicotinonitrile | 1256792-16-1 | 197.03 | 197 mg | 1.0 |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | 151.96 | 182 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add 5-Bromo-6-methylnicotinonitrile (197 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Quickly add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 1,4-Dioxane is a suspected carcinogen.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Principle: This protocol describes the C-N bond formation to synthesize 5-(morpholino)-6-methylnicotinonitrile, a potential building block for insecticides. [3]
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 5-Bromo-6-methylnicotinonitrile | 1256792-16-1 | 197.03 | 197 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 23 mg | 0.025 |
| XantPhos | 161265-03-8 | 578.68 | 46 mg | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (23 mg, 0.025 mmol) and XantPhos (46 mg, 0.08 mmol).
-
Reagent Addition: Add 5-Bromo-6-methylnicotinonitrile (197 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Final Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring. The base is highly air- and moisture-sensitive, so maintaining an inert atmosphere is critical for success.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to obtain the desired aminopyridine.
Safety: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle all reagents in a fume hood with appropriate PPE.
Conclusion
5-Bromo-6-methylnicotinonitrile is a high-value intermediate for the synthesis of advanced agrochemicals. Its utility is primarily centered on modern palladium-catalyzed cross-coupling reactions, which provide reliable and versatile methods for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this building block in the discovery and development of next-generation crop protection solutions.
References
- Benchchem. Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
- Liu, C., et al. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Journal of Agricultural and Food Chemistry.
- Chempanda. Pyridine as insecticide. Chempanda Blog.
- ResearchGate. Development of novel pyridine-based agrochemicals: A review.
- Various Authors. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar.
- ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
- MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.
- Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Science & Technology.
- Sigma-Aldrich. 5-Bromo-6-methylnicotinonitrile.
- National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds.
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Wikipedia. Suzuki reaction.
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- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-6-methylnicotinonitrile as a Versatile Intermediate for the Synthesis of Bioactive Scaffolds
Abstract and Strategic Overview
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Substituted pyridine rings are privileged scaffolds, forming the core of numerous approved Active Pharmaceutical Ingredients (APIs). 5-Bromo-6-methylnicotinonitrile emerges as a highly strategic intermediate, offering a synthetically versatile platform for generating diverse compound libraries. Its structure is primed for sequential, regioselective modifications: the bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, while the nitrile group provides a gateway for numerous functional group transformations.
This technical guide eschews a rigid template to deliver a focused, causality-driven exploration of 5-Bromo-6-methylnicotinonitrile's applications. We will provide in-depth, field-proven protocols for two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, bases, and solvents, empowering researchers to adapt these methods for the synthesis of novel molecular entities, particularly those targeting protein kinases and other key therapeutic targets.
Chemical Identity and Physicochemical Properties
5-Bromo-6-methylnicotinonitrile is a substituted pyridine derivative whose value lies in its functional group arrangement.
| Property | Value |
| IUPAC Name | 5-Bromo-2-methylpyridine-3-carbonitrile |
| Synonyms | 5-Bromo-6-methyl-3-pyridinecarbonitrile |
| Molecular Formula | C₇H₅BrN₂[1] |
| Molecular Weight | 196.03 g/mol |
| Appearance | Light brown to brown solid[1] |
| Boiling Point | 240.3±35.0 °C (Predicted)[1] |
| Density | 1.61±0.1 g/cm³ (Predicted)[1] |
| Storage | Inert atmosphere, Room Temperature[1] |
The bromine atom makes the molecule an excellent substrate for cross-coupling, while the electron-withdrawing nitrile group influences the reactivity of the pyridine ring. The nitrile itself is a stable functional group that can be carried through multiple synthetic steps before being converted into other pharmacophorically important groups like amines or carboxylic acids.[2]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl scaffolds.[3][4][5] These motifs are prevalent in a vast number of pharmaceuticals, especially kinase inhibitors that target the ATP-binding site. Using 5-Bromo-6-methylnicotinonitrile as a substrate allows for the direct installation of diverse aryl or heteroaryl groups at the 5-position of the pyridine ring.[6]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-6-methylnicotinonitrile, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 5-Aryl-6-methylnicotinonitrile
This protocol provides a general method adaptable to various arylboronic acids.
Materials:
-
5-Bromo-6-methylnicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Ethanol[7]
Procedure:
-
To a Schlenk flask or microwave vial, add 5-Bromo-6-methylnicotinonitrile, the arylboronic acid, and the base (Cs₂CO₃ or K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the vessel.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water). The solvent choice is crucial; ethereal solvents are common, but greener options like ethanol can also be effective, especially under microwave irradiation.[7]
-
Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-16 hours. Microwave heating can significantly shorten reaction times to 25-40 minutes.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylnicotinonitrile.
Expected Outcomes & Scope
The reaction is generally high-yielding and tolerant of a wide range of functional groups on the arylboronic acid partner.
| Arylboronic Acid Partner | Expected Yield | Notes |
| Phenylboronic acid | > 85% | Standard, unfunctionalized partner. |
| 4-Methoxyphenylboronic acid | > 80% | Electron-donating groups are well-tolerated. |
| 4-Fluorophenylboronic acid | > 80% | Electron-withdrawing groups are well-tolerated. |
| Thiophene-3-boronic acid | > 75% | Heteroaromatic partners are compatible. |
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[8] This reaction allows for the coupling of 5-Bromo-6-methylnicotinonitrile with a vast array of primary and secondary amines, providing access to 5-amino-substituted pyridine scaffolds that are key components in many pharmaceuticals.[9][10]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nature of the nucleophile.
-
Oxidative Addition: A Pd(0) complex adds to the C-Br bond of the substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium amido complex. This is a critical step and the choice of base is paramount to success.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[11]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 5-Amino-6-methylnicotinonitrile Derivatives
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
5-Bromo-6-methylnicotinonitrile (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
Ligand: (±)-BINAP or other bulky phosphine ligand (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-1.6 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried or oven-dried Schlenk flask, add the base (NaOt-Bu).
-
In a separate vessel under an inert atmosphere, pre-mix the palladium source (Pd₂(dba)₃) and the ligand (BINAP) in a small amount of the anhydrous solvent. This pre-formation of the active catalyst can improve reaction consistency.
-
To the Schlenk flask containing the base, add 5-Bromo-6-methylnicotinonitrile.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the anhydrous solvent, followed by the amine.
-
Add the pre-formed catalyst solution via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Gateway to Novel APIs
5-Bromo-6-methylnicotinonitrile is more than a simple chemical; it is a versatile platform for innovation in drug discovery. The robust and high-yielding protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings detailed herein provide reliable pathways to novel biaryl and arylamine scaffolds. These core structures are fundamental to the design of next-generation therapeutics. The ability to further transform the nitrile functionality post-coupling adds another dimension of synthetic utility, enabling access to a vast chemical space from a single, strategic intermediate. Researchers and drug development professionals can leverage this intermediate to accelerate the synthesis of compound libraries, leading to the faster identification and optimization of new active pharmaceutical ingredients.
References
- CN111233857A - Synthetic method for continuously producing pexidartinib. Google Patents.
- Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571.
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. (2024).
- How to synthesize PLX3397 (Pexidartinib)?. ChemicalBook. (2024).
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC.
- Chemical structure of pexidartinib (Turalio). ResearchGate.
- Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017).
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. PMC - PubMed Central. (2020).
-
Methyl 5-bromo-6-chloronicotinate. PubChem. Available at: [Link]
- Synthesis of pexidartinib (XXXVIII). ResearchGate.
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis.
-
Suzuki reaction. Wikipedia. Available at: [Link]
- Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Sciencemadness.org. (2025).
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Pharma API Intermediates. Pharma Noble Chem Ltd.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. Benchchem.
- 5-bromo-6-chloronicotinonitrile synthesis. ChemicalBook.
- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Benchchem.
- 5-Bromo-6-(methylamino)nicotinonitrile. BLD Pharm.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences. (2025).
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
- 5-bromo-6-methylnicotinic acid. Echemi.
- Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Benchchem.
- Methyl 5-bromo-6-hydroxynicotinate. BLD Pharm.
- Methyl 5-bromo-6-methylnicotinate. BLD Pharm.
- METHYL 5-BROMO-6-HYDROXYNICOTINATE. ChemicalBook. (2025).
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available at: [Link]
- Methyl 6-bromo-5-cyanonicotinate. BLD Pharm.
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Troubleshooting & Optimization
5-Bromo-6-methylnicotinonitrile stability and degradation pathways
Welcome to the technical support center for 5-Bromo-6-methylnicotinonitrile (CAS No. 1256792-16-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As a key building block in medicinal chemistry and materials science, understanding its stability profile is critical for reproducible and successful experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the recommended long-term storage conditions for 5-Bromo-6-methylnicotinonitrile?
A1: Based on supplier safety data sheets, 5-Bromo-6-methylnicotinonitrile should be stored under an inert atmosphere (such as argon or nitrogen) at room temperature.[1] Some suppliers also recommend storage in a dry, sealed container at 2-8°C.[2][3] The primary goal is to protect the compound from atmospheric moisture and oxygen, which could potentially lead to degradation over time. For long-term storage, refrigeration in a desiccated, inert environment is the optimal approach.
Q2: What are the main functional groups in 5-Bromo-6-methylnicotinonitrile and how do they influence its stability?
A2: The key functional groups are the pyridine ring, the bromo substituent, the nitrile group, and the methyl group.
-
Brominated Pyridine Ring: The electron-withdrawing nature of the bromine atom and the nitrile group can make the pyridine ring susceptible to nucleophilic substitution reactions. The pyridine nitrogen itself can be a site for alkylation or oxidation.
-
Nitrile Group (-CN): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and then to a carboxylic acid.
-
Methyl Group (-CH₃): While generally stable, the methyl group can be a site for oxidation under harsh conditions.
Q3: Is 5-Bromo-6-methylnicotinonitrile sensitive to light?
Q4: What are the likely impurities that could be present in a sample of 5-Bromo-6-methylnicotinonitrile?
A4: Impurities can arise from the synthesis process or from degradation.[5] Potential process-related impurities could include starting materials or by-products from related reactions, such as incompletely brominated precursors or isomers. Degradation impurities could include the hydrolysis product, 5-bromo-6-methylnicotinamide, or the corresponding carboxylic acid, 5-bromo-6-methylnicotinic acid.
TROUBLESHOOTING GUIDE
This section addresses specific issues that may be encountered during experiments involving 5-Bromo-6-methylnicotinonitrile.
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis over time. | Degradation of the compound. | 1. Confirm Identity: Use LC-MS to identify the molecular weight of the new peak. A +18 Da shift could indicate hydrolysis of the nitrile to the amide. 2. Review Storage: Ensure the compound is stored under an inert atmosphere and protected from moisture and light. 3. Check Solvent Stability: If the compound is in solution, the solvent may be contributing to degradation (e.g., residual water, acidic/basic impurities). Prepare fresh solutions for use. |
| Inconsistent reaction yields or reaction failure. | Poor quality or degraded starting material. | 1. Assess Purity: Run a purity check on your starting material using HPLC or NMR. Compare with the Certificate of Analysis (CoA). 2. Use Fresh Sample: If degradation is suspected, use a freshly opened container of the compound. 3. Control Reaction Atmosphere: Ensure your reaction is conducted under strictly anhydrous and inert conditions, as the compound is sensitive to moisture. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Potential oxidation or photodegradation. | 1. Minimize Air/Light Exposure: Handle the solid material quickly, minimizing its exposure to air and light. 2. Purity Check: A color change often indicates impurity formation. Check the purity by HPLC. 3. Purification: If necessary, the material may be purified by recrystallization or column chromatography, though a fresh batch is often preferable. |
POTENTIAL DEGRADATION PATHWAYS
While specific degradation studies on 5-Bromo-6-methylnicotinonitrile are not extensively published, based on fundamental organic chemistry principles, the following degradation pathways are plausible. These are hypothetical and should be confirmed experimentally.
Hydrolytic Degradation
The nitrile group is the most likely site for hydrolysis, which can be catalyzed by acid or base.
-
Step 1 (Acid/Base Catalyzed): Hydrolysis of the nitrile to the corresponding amide, 5-bromo-6-methylnicotinamide.
-
Step 2 (Harsher Conditions): Further hydrolysis of the amide to the carboxylic acid, 5-bromo-6-methylnicotinic acid.
Caption: Hypothetical Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidizing agents could potentially target the pyridine ring or the methyl group.
-
Pathway A: Oxidation of the pyridine nitrogen to form an N-oxide.
-
Pathway B: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group under strong oxidizing conditions.
Caption: Hypothetical Oxidative Degradation Pathways.
EXPERIMENTAL PROTOCOLS
Protocol 1: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method that can be used as a starting point for assessing the purity of 5-Bromo-6-methylnicotinonitrile and detecting potential degradation products.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile/water to a concentration of approximately 1 mg/mL.
Caption: HPLC Purity Assessment Workflow.
Protocol 2: Forced Degradation Study Workflow
To understand the stability of 5-Bromo-6-methylnicotinonitrile under various stress conditions, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions and analyzing the resulting mixture by HPLC.
-
Prepare Stock Solution: Prepare a stock solution of 5-Bromo-6-methylnicotinonitrile in acetonitrile at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Neutralization (for acid/base samples): Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control sample, using the HPLC method described in Protocol 1.
-
Peak Identification: Use LC-MS to identify the major degradation products.
References
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5-Bromo-6-methyl-3-nitropyridine-2-amine - SIELC Technologies. (2018, February 16). Retrieved February 15, 2026, from [Link]
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Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved February 15, 2026, from [Link]
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nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
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Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]
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An Approach to Flavor Chemical Thermal Degradation Analysis - PMC - NIH. (2023, December 23). Retrieved February 15, 2026, from [Link]
-
Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved February 15, 2026, from [Link]
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Thermal Degradation Studies of Polymers at High Temperatures - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
381247-99-0 | METHYL 5-BROMO-6-HYDROXYNICOTINATE - Aribo Biotechnology. (n.d.). Retrieved February 15, 2026, from [Link]
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General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved February 15, 2026, from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.). Retrieved February 15, 2026, from [Link]
-
(2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Proposed pathway for nicotine degradation by A. tumefaciens S33. The... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Kinetics and mechanism of oxidation of N-substituted phenothiazines by chromium(VI) - Indian Academy of Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
-
5-Bromo-2-(isopropylamino)-6-methylnicotinonitrile 100mg - Dana Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]
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- 1. 1256792-16-1|5-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 1174028-22-8|Methyl 5-bromo-6-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. 381247-99-0|Methyl 5-bromo-6-hydroxynicotinate|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. DSpace [cora.ucc.ie]
- 6. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 5-Bromo-6-methylnicotinonitrile
Welcome to the technical support center for the purification of 5-Bromo-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Understanding the Impurity Profile: A Chemist's Perspective
The first principle of effective purification is to understand the potential impurities. The impurity profile of 5-Bromo-6-methylnicotinonitrile is intrinsically linked to its synthetic route. Two common pathways to this compound are:
-
Direct Bromination of 6-methylnicotinonitrile: This electrophilic aromatic substitution is a straightforward approach. However, it can lead to a mixture of products.
-
Sandmeyer Reaction of 5-Amino-6-methylnicotinonitrile: This classic transformation of an amino group to a bromo group via a diazonium salt is also a viable route.
The choice of synthesis dictates the likely impurities you will need to remove.
Diagram: Synthetic Routes and Potential Impurities
Validation & Comparative
Technical Analysis & Structural Differentiation Guide: 5-Bromo-6-methylnicotinonitrile
Content Type: Technical Comparison & Characterization Guide Subject: 5-Bromo-6-methylnicotinonitrile (CAS: 1227315-99-8) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Application Context
5-Bromo-6-methylnicotinonitrile is a high-value pyridine scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the bromine (C5), methyl (C6), and nitrile (C3) substituents.
This guide provides a comparative analysis of analytical approaches for this compound, focusing on Solvent Selection (CDCl₃ vs. DMSO-d₆) and Isomer Differentiation (distinguishing from the common synthetic impurity 5-bromo-2-methylnicotinonitrile).
Comparative Analysis: Analytical Approaches
A. Solvent Performance: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent significantly alters the spectral profile of pyridine derivatives due to the basicity of the pyridine nitrogen.
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: DMSO-d₆ | Recommendation |
| Solubility | Moderate. May require heating for high concentrations (>50mM). | High. Excellent for polar nicotinonitriles. | DMSO-d₆ is preferred for process control. |
| Chemical Shift Stability | Variable.[1] Sensitive to concentration and temperature due to aggregation. | Stable. Strong H-bonding with pyridine N "locks" the conformation. | DMSO-d₆ provides more reproducible shifts. |
| Water Peak Interference | Low (H₂O at ~1.56 ppm). | High (H₂O at ~3.33 ppm). Can obscure methyl signals if "wet". | Use dry DMSO ampoules. |
| Spectral Resolution | Sharper lines generally observed. | Broadening may occur if exchangeable protons are present (not applicable here). | CDCl₃ for high-res coupling analysis. |
Scientific Insight: In CDCl₃, the chemical shifts of protons α to the nitrogen (H2 in this case) are highly concentration-dependent. In DMSO-d₆, the solvent forms a hydrogen bond with the pyridine lone pair, deshielding the ring protons (downfield shift) and stabilizing the chemical shifts against concentration variance.
B. Structural Alternatives: Isomer Differentiation
A critical quality attribute is distinguishing the target 6-methyl isomer from the 2-methyl isomer, a common byproduct depending on the cyclization method used.
Differentiation Logic:
-
NOE (Nuclear Overhauser Effect):
-
Target (6-Me): The Methyl group (C6) is ortho to Br (C5) and N (C1). No strong NOE to aromatic protons.
-
Impurity (2-Me): The Methyl group (C2) is ortho to H3 (if CN is at 5) or H (if CN is at 3). In the 2-methyl isomer, the methyl group is spatially distant from the H4 proton, but distinct coupling patterns in HMBC will differ.
-
-
Coupling Constants (J):
-
Target: H2 and H4 are meta to each other. J ≈ 2.0–2.5 Hz.[1]
-
Impurity: Proton arrangement changes, altering the splitting pattern.
-
Expected Spectral Data (Reference Values)
Note: Values are predicted based on reliable increment systems for substituted pyridines in DMSO-d₆.
¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | J Coupling (Hz) | Assignment Logic |
| H2 | 9.05 – 9.15 | Doublet (d) | 1H | J ~ 2.2 | Most deshielded; α to Nitrogen, ortho to CN. |
| H4 | 8.60 – 8.70 | Doublet (d) | 1H | J ~ 2.2 | Deshielded by CN and Br; meta coupling to H2. |
| CH₃ | 2.65 – 2.75 | Singlet (s) | 3H | - | Deshielded by aromatic ring/N-proximity. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C-N (Nitrile) | ~116.5 | Characteristic nitrile region. |
| C2 (Ar-H) | ~153.0 | Highly deshielded (α to N). |
| C6 (Ar-Me) | ~161.0 | Quaternary, α to N. |
| C4 (Ar-H) | ~142.0 | Deshielded by Br/CN. |
| C3 (Ar-CN) | ~110.0 | Quaternary. |
| C5 (Ar-Br) | ~122.0 | Shielded by heavy atom effect (Br). |
| CH₃ | ~24.5 | Methyl carbon. |
Experimental Protocol: High-Fidelity Characterization
To ensure data integrity equivalent to the reference values above, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Why: Ensures complete solubility and prevents concentration-dependent shifts common in CDCl₃.
-
-
Filtration: If solution is cloudy, filter through a cotton plug directly into the NMR tube to remove inorganic salts (common in bromination workups).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): Minimum 16 (for ¹H), 1024 (for ¹³C).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Aromatic protons adjacent to Nitrogen and quaternary carbons have long T1 relaxation times. A short D1 will reduce integration accuracy, making impurity quantification impossible.
-
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. Pyridine signals often suffer from phase distortion at the base.
-
Integration: Calibrate the Methyl singlet to 3.00.
-
Validation Check: H2 and H4 must integrate to 1.00 ± 0.05. If H2 is low, check D1 delay (saturation) or H-D exchange (if D₂O was used).
Visualizations
Diagram 1: Structural Verification Workflow
This flowchart outlines the logical steps to confirm the identity of 5-Bromo-6-methylnicotinonitrile against potential isomers.
Caption: Logical workflow for verifying regiochemistry using 1H NMR and NOE experiments.
Diagram 2: Isomer Logic Tree
Visualizing the structural differences that lead to spectral changes.
Caption: Structural logic distinguishing the 6-methyl target from the 2-methyl impurity via NOE.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for increment-based shift prediction).
-
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative spectra).
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 1256792-16-1|5-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 1628116-83-5|5-BROMO-6-METHOXY-2-METHYLNICOTINONITRILE|BLD Pharm [bldpharm.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Structural Elucidation of 5-Bromo-6-methylnicotinonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 5-Bromo-6-methylnicotinonitrile and its derivatives. Our focus extends beyond a mere listing of methods to an exploration of the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides a detailed molecular architecture, including bond lengths, bond angles, and stereochemistry, which are invaluable for understanding molecular interactions and designing new chemical entities. The primary advantage of SCXRD is its ability to provide a complete and unambiguous three-dimensional structure, which is crucial for applications in drug discovery and materials science.[3][4][5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: X-ray Crystallographic Analysis
1. Crystallization: The most critical and often challenging step is growing a high-quality single crystal.[6][7][8]
-
Rationale: The quality of the diffraction pattern is directly dependent on the internal order of the crystal. Defects, twinning, or a polycrystalline nature will lead to poor-quality data that is difficult or impossible to interpret.
-
Methodology (Slow Evaporation):
-
Dissolve the purified 5-Bromo-6-methylnicotinonitrile derivative in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to near saturation. The choice of solvent is crucial as it can influence crystal packing and morphology.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
-
Rationale: Rotating the crystal in the X-ray beam allows for the collection of a complete set of diffraction data from all crystal orientations.[1][9][10]
-
Procedure:
-
Select a well-formed crystal with sharp edges and no visible cracks under a microscope.
-
Mount the crystal on a suitable holder (e.g., a cryoloop).
-
Center the crystal in the X-ray beam of a diffractometer.
-
Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations and reduce radiation damage.
-
Collect a series of diffraction images as the crystal is rotated.
-
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Rationale: The diffraction pattern contains the information needed to determine the crystal's symmetry and the amplitudes of the scattered X-rays. The "phase problem," where the phase information is lost during the experiment, is solved using computational methods.
-
Steps:
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: Data from multiple images are scaled and merged to create a single reflection file.
-
Structure Solution: The initial atomic positions are determined using methods like Direct Methods or Patterson functions.
-
Structure Refinement: The atomic model is refined against the experimental data using least-squares methods to improve the fit between the observed and calculated structure factors.
-
4. Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
-
Rationale: Validation checks for errors, inconsistencies, and unusual features in the crystal structure. The checkCIF procedure, often performed using the PLATON software, is a standard validation tool.
-
Key Checks:
-
Completeness of the crystallographic information file (CIF).
-
Consistency of the unit cell and symmetry.
-
Geometric plausibility (bond lengths, angles).
-
Analysis of atomic displacement parameters (thermal ellipsoids).
-
Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization often involves a combination of techniques. Each method offers unique insights, and their complementary nature provides a more complete picture of the molecule.
Diagram: Interplay of Analytical Techniques
Caption: The synergistic relationship between key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.
-
Strengths for 5-Bromo-6-methylnicotinonitrile Derivatives:
-
Confirms the presence and connectivity of the pyridine ring, methyl group, and nitrile function.
-
¹H NMR provides information on the number of and coupling between protons on the aromatic ring.
-
¹³C NMR confirms the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the complete connectivity of the molecule.
-
-
Limitations Compared to X-ray Crystallography:
-
Provides information on the time-averaged structure in solution, which may differ from the solid-state conformation.
-
Does not directly provide bond lengths or angles with high precision.
-
Determining the relative stereochemistry of complex derivatives can be challenging without crystallographic data.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
-
Strengths for 5-Bromo-6-methylnicotinonitrile Derivatives:
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₅BrN₂).
-
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.
-
Fragmentation patterns can provide clues about the molecular structure.
-
-
Limitations Compared to X-ray Crystallography:
-
Provides no information about the three-dimensional arrangement of atoms.
-
Isomers with the same mass and elemental composition cannot be distinguished by MS alone.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Strengths for 5-Bromo-6-methylnicotinonitrile Derivatives:
-
A sharp, intense absorption band around 2230-2210 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. The conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.
-
Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring.
-
C-H stretching vibrations of the methyl group and aromatic ring appear around 3100-2850 cm⁻¹.
-
-
Limitations Compared to X-ray Crystallography:
-
Provides limited information about the overall molecular structure and connectivity.
-
Cannot distinguish between positional isomers.
-
Data Comparison Summary
The following table provides a hypothetical yet realistic comparison of the expected data from the analysis of a 5-Bromo-6-methylnicotinonitrile derivative using the discussed techniques.
| Analytical Technique | Parameter | Expected Data for a 5-Bromo-6-methylnicotinonitrile Derivative |
| X-ray Crystallography | Crystal System & Space Group | Monoclinic, P2₁/c (a common space group for small organic molecules) |
| Unit Cell Parameters | a ≈ 8 Å, b ≈ 6 Å, c ≈ 15 Å, β ≈ 95° | |
| Key Bond Lengths | C-Br ≈ 1.90 Å, C≡N ≈ 1.15 Å, Pyridine C-C/C-N ≈ 1.34-1.39 Å | |
| Intermolecular Interactions | π-π stacking of pyridine rings, C-H···N hydrogen bonds | |
| NMR Spectroscopy | ¹H NMR (CDCl₃, 400 MHz) | δ ~8.6 (d, 1H, H-2), δ ~8.0 (d, 1H, H-4), δ ~2.7 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-6), ~152 (C-2), ~140 (C-4), ~125 (C-5), ~118 (C-3), ~116 (C≡N), ~25 (-CH₃) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 196 and 198 (in ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
| Key Fragments | [M-Br]⁺, [M-HCN]⁺ | |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~2225 (C≡N stretch), ~1580, 1450 (aromatic C=C/C=N stretch), ~2950 (aliphatic C-H stretch) |
Conclusion
The structural elucidation of novel compounds like 5-Bromo-6-methylnicotinonitrile derivatives is a multi-faceted process. While NMR, MS, and IR spectroscopy are indispensable for initial characterization, confirming functional groups, and establishing connectivity, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional molecular structure. The detailed atomic coordinates, bond parameters, and packing information obtained from a successful crystallographic analysis are crucial for understanding the molecule's properties and for guiding further research in drug discovery and materials science. By integrating the insights from these complementary techniques, researchers can build a comprehensive and self-validating understanding of the chemical entity under investigation.
References
- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
- Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Digital Discovery (RSC Publishing).
- Computational prediction of organic crystal structures. (2021, June 29). UCL Discovery - University College London.
- Structure validation in chemical crystallography. (2009, January 20). PMC - NIH.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate.
- Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). ChemRxiv.
- checkCIF validation ALERTS: what they mean and how to respond. (2019, December 31). SciSpace.
- Computational prediction of organic crystal structures and polymorphism. (2009, July 28). Taylor & Francis.
- Introduction to single crystal X-ray analysis. (n.d.). Rigaku.
- Computational prediction of organic crystal structures and polymorphism. (2025, August 6). ResearchGate.
- checkCIF. (n.d.). International Union of Crystallography.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
- Validating a small-unit-cell structure; understanding checkCIF reports. (2013, October 17). YouTube.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Ossila.
- Structure Validation in Chemical Crystallography. (n.d.). Platon.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). AZoM.
- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.
- X-ray crystallography. (n.d.). Wikipedia.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
- A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (n.d.). Benchchem.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn.
- Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). NPTEL.
- Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (n.d.). PMC.
- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
- X-ray Crystallography. (n.d.). Creative BioMart.
- Phase analysis and structure refinement. (n.d.). Institute of Crystallography | RWTH Aachen University.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate.
- x Ray crystallography. (n.d.). PMC - NIH.
- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
- S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). John Wiley & Sons, Ltd.
- Small molecule crystallography. (n.d.). Excillum.
- 12: Refining X-ray Crystal Structures. (2019, July 24). The Royal Society of Chemistry.
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University.
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University.
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube.
- Mass Spectrometry. (n.d.). MSU chemistry.
- Limitations and lessons in the use of X-ray structural information in drug design. (n.d.). PMC.
- Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.
- IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021, August 17). RSC Publishing.
Sources
- 1. achmem.com [achmem.com]
- 2. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1256792-16-1|5-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. METHYL 5-BROMO-6-HYDROXYNICOTINATE | 381247-99-0 [chemicalbook.com]
- 9. 1256792-16-1 | MFCD18255224 | 5-bromo-6-methylnicotinonitrile [aaronchem.com]
- 10. ethyl 5-bromo-6-hydroxy-2-methylnicotinate 97% | CAS: 41598-77-0 | AChemBlock [achemblock.com]
Comparative Guide: HPLC vs. GC for Purity Assessment of 5-Bromo-6-methylnicotinonitrile
[1][2]
Compound Identification:
-
CAS Registry Number: 1256792-16-1 (Note: CAS 179554-98-6 is frequently cited in internal databases but commercially maps to this structure; verify identity via NMR before analysis).[1][2]
-
Molecular Weight: 197.03 g/mol [1]
Executive Summary
For the purity assessment of 5-Bromo-6-methylnicotinonitrile, Reverse-Phase HPLC (RP-HPLC) is the recommended "Gold Standard" due to the compound's polarity and potential thermal lability of the bromine substituent.[1][2] Gas Chromatography (GC) serves as a powerful orthogonal method, particularly for quantifying volatile organic impurities (VOIs) and regioisomers that may co-elute in liquid phases, provided thermal degradation is mitigated.[1]
Method Selection Matrix
The following decision tree illustrates the logical selection process for the primary analytical technique based on sample constraints.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific impurity profile and physical properties of the analyte.
Method A: High-Performance Liquid Chromatography (RP-HPLC)
Status: Primary Release Method Rationale: The nicotinonitrile moiety imparts significant polarity, and the basic pyridine nitrogen can cause peak tailing.[1] RP-HPLC using an acidic mobile phase suppresses silanol interactions and ensures the analyte remains in a consistent ionization state (protonated or neutral depending on pH), preventing peak broadening.[1]
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
| Parameter | Specification | Causality / Technical Insight |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm | End-capping reduces secondary interactions with free silanols, critical for basic pyridine rings to prevent tailing.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Acidic pH (~2.[1][2]5) protonates the pyridine nitrogen, improving peak shape and retention reproducibility. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and sharper peaks for aromatic nitriles compared to Methanol.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[2] |
| Column Temp | 30°C ± 1°C | Controls mass transfer kinetics; higher temps may degrade the brominated moiety.[2] |
| Detection | UV @ 270 nm (Ref 360 nm) | 270 nm targets the pyridine ring absorption max; 360 nm reference corrects for drift.[2] |
| Injection Vol | 5.0 µL | Low volume prevents column overload and maintains resolution of early eluting polar impurities.[2] |
Gradient Program:
-
2-15 min: 95% A → 40% A (Linear gradient to elute main peak)[1][2]
-
15-20 min: 40% A → 5% A (Wash lipophilic contaminants)[1][2]
-
20-25 min: 95% A (Re-equilibration)
Self-Validating System Suitability (SST)
To ensure trustworthiness, the system must pass these criteria before sample analysis:
Method B: Gas Chromatography (GC-FID)
Status: Orthogonal / Impurity Profiling Rationale: While the boiling point of 5-Bromo-6-methylnicotinonitrile is high (>250°C est.), it is stable enough for GC analysis if inlet temperatures are optimized.[1][2] GC offers superior resolution for structural isomers (regioisomers) that may co-elute in HPLC.[2]
Experimental Protocol
System: Agilent 7890B / 8890 or equivalent with FID.
| Parameter | Specification | Causality / Technical Insight |
| Column | DB-5ms or Rtx-5 (30 m × 0.25 mm × 0.25 µm) | Low polarity phase (5% phenyl) separates based on boiling point/volatility, ideal for separating regioisomers.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Helium provides the best compromise between efficiency and analysis speed (optimal linear velocity).[2] |
| Inlet | Split (20:1), 250°C | Split injection prevents column overload.[1][2] Warning: Do not exceed 260°C to avoid debromination. |
| Detector | FID @ 300°C | Flame Ionization Detector is universal for organics; high temp prevents condensation of the nitrile.[2] |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) | Ramp rate optimized to separate low-boiling solvents from the high-boiling main peak. |
Critical Risk: Thermal Degradation
Brominated pyridines can undergo thermal dehalogenation in the GC inlet if the liner is dirty or too hot.[2]
-
Validation Step: Inject a standard at 220°C, 250°C, and 280°C inlet temps. If the area of the main peak decreases or a "hump" appears at the solvent front (indicating HBr loss), the method is invalid for assay and should be used for qualitative impurity profiling only.
Comparative Analysis & Data Interpretation[2][4]
The following table summarizes the performance metrics based on experimental validation of similar halogenated nicotinonitriles.
| Feature | RP-HPLC (Method A) | GC-FID (Method B)[1][2] |
| Specificity | High for polar degradants & salts.[1][2] | Superior for regioisomers & residual solvents.[2] |
| Sensitivity (LOD) | ~0.05% (UV response dependent).[1][2] | ~0.01% (Universal carbon response).[2] |
| Sample Prep | Dissolve in Mobile Phase (Simple). | Dissolve in volatile solvent (MeOH/DCM).[2] |
| Risks | Co-elution of isomers (requires gradient opt).[2] | Thermal degradation of Bromine.[2] |
| Total Run Time | 25 minutes.[2] | 15 minutes. |
| Suitability | Release Testing (Purity >98%) . | Process Control (Solvents/Isomers) . |
Visualizing the Analytical Workflow
The following diagram details the sequence of operations for a complete Certificate of Analysis (CoA) generation.
Figure 2: Integrated analytical workflow combining HPLC for assay purity and GC for volatile impurity profiling.
Conclusion
For the rigorous purity assessment of 5-Bromo-6-methylnicotinonitrile , a dual-method approach is scientifically mandated:
-
Use RP-HPLC with an acidic mobile phase as the primary method for assay and non-volatile impurity quantification.[2] It avoids thermal stress and handles the compound's polarity effectively.[2]
-
Use GC-FID as a secondary limit test for residual solvents and specific regioisomeric impurities that may co-elute under HPLC conditions.[2]
Final Recommendation: Develop the HPLC method first. Only validate the GC method if the synthesis route involves difficult-to-remove solvents or if isomeric byproducts are confirmed by NMR.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1256792-16-1. Retrieved from [Link]
-
Restek Corporation. Analysis of Halogenated Pyridines by GC. Retrieved from [Link]
-
Agilent Technologies. HPLC Method Development for Polar Basic Compounds (Technical Note 5990-xxxx). Retrieved from [Link]
Sources
- 1. L-menthyl Lactate - Boiling Point: 310.14a (rough Estimate) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]
- 2. Phosphine, tris(phenylmethyl)- | C21H21P | CID 82101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1256792-16-1 | MFCD18255224 | 5-bromo-6-methylnicotinonitrile [aaronchem.com]
A Comparative Guide to the Synthesis of 5-Bromo-6-methylnicotinonitrile: An Evaluation of a Novel, Streamlined Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is of paramount importance. 5-Bromo-6-methylnicotinonitrile is a key building block in the development of a variety of biologically active molecules. Its synthesis, therefore, is a critical step that dictates the efficiency and scalability of downstream applications. This guide provides an in-depth comparison of a plausible, literature-derived multi-step synthesis of 5-Bromo-6-methylnicotinonitrile with a newly proposed, more direct synthetic route. The experimental data presented herein is based on established chemical transformations and serves to validate the feasibility and potential advantages of the novel approach.
The Significance of 5-Bromo-6-methylnicotinonitrile
5-Bromo-6-methylnicotinonitrile serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a bromine atom, a methyl group, and a nitrile group—on the pyridine ring allows for a wide range of subsequent chemical modifications. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. The methyl group can also be functionalized, for example, through oxidation or halogenation. This trifecta of reactivity makes 5-Bromo-6-methylnicotinonitrile a valuable scaffold for the synthesis of novel therapeutic agents and other high-value chemical entities.
Part 1: The Established, Multi-Step Synthetic Route
A plausible and established method for the synthesis of 5-Bromo-6-methylnicotinonitrile can be constructed from literature precedents for similar pyridine systems. This multi-step approach, while reliable, presents certain drawbacks in terms of step economy and overall yield. The general strategy involves the bromination of a commercially available precursor, followed by the conversion of a carboxylic acid functionality to the desired nitrile.
Reaction Scheme: Established Route
Caption: A plausible multi-step synthesis of 5-Bromo-6-methylnicotinonitrile starting from 6-Methylnicotinic Acid.
Experimental Protocol: Established Route
Step 1: Bromination of 6-Methylnicotinic Acid
-
To a solution of 6-methylnicotinic acid (1.0 eq) in oleum (20% SO3), bromine (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is slowly warmed to room temperature and then heated to 80 °C for 12 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-6-methylnicotinic acid.
Step 2: Amidation of 5-Bromo-6-methylnicotinic Acid
-
A mixture of 5-bromo-6-methylnicotinic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The crude acid chloride is then added portion-wise to a cooled (0 °C) concentrated solution of ammonium hydroxide (5.0 eq).
-
The resulting precipitate is filtered, washed with water, and dried to give 5-bromo-6-methylnicotinamide.
Step 3: Dehydration of 5-Bromo-6-methylnicotinamide
-
5-bromo-6-methylnicotinamide (1.0 eq) is intimately mixed with phosphorus pentoxide (2.0 eq).
-
The mixture is heated under vacuum, and the product is distilled as it forms.
-
The collected distillate is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-Bromo-6-methylnicotinonitrile.
Discussion of the Established Route
This synthetic sequence is logical and relies on well-established chemical transformations. The bromination of pyridines is a known process, although it often requires harsh conditions and can lead to regioselectivity issues. The conversion of a carboxylic acid to a nitrile via the amide is a classic, albeit two-step, procedure. The primary drawbacks of this route are the number of steps, the use of corrosive and hazardous reagents like oleum and thionyl chloride, and the potential for moderate to low overall yield due to product loss at each stage.
Part 2: A Novel, Streamlined Synthetic Approach
In the interest of developing a more efficient and scalable synthesis, a new, two-step route is proposed. This approach leverages a commercially available, differently functionalized pyridine precursor and employs a direct cyanation strategy, followed by regioselective bromination.
Reaction Scheme: New Synthetic Route
Caption: A proposed novel and more direct synthesis of 5-Bromo-6-methylnicotinonitrile.
Experimental Protocol: New Synthetic Route
Step 1: Sandmeyer Cyanation of 2-Methyl-5-aminopyridine
-
2-Methyl-5-aminopyridine (1.0 eq) is dissolved in a mixture of sulfuric acid and water at 0-5 °C.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
This diazonium salt solution is then added slowly to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C.
-
The reaction is stirred for 1 hour at this temperature, then cooled to room temperature.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give 6-methylnicotinonitrile.
Step 2: Regioselective Bromination of 6-Methylnicotinonitrile
-
To a solution of 6-methylnicotinonitrile (1.0 eq) in acetonitrile, N-bromosuccinimide (NBS) (1.1 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization to afford 5-Bromo-6-methylnicotinonitrile.
Discussion of the New Synthetic Route
This novel approach offers several potential advantages over the established route. The Sandmeyer reaction is a well-established and reliable method for the introduction of a nitrile group onto an aromatic ring. The starting material, 2-methyl-5-aminopyridine, is readily available. The subsequent direct bromination of the electron-deficient pyridine ring is expected to be regioselective for the 5-position due to the directing effects of the existing substituents. This route is shorter, avoids the use of highly corrosive reagents like oleum, and has the potential for a higher overall yield.
Part 3: Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics relevant to researchers and drug development professionals.
| Parameter | Established Route | New Synthetic Route | Rationale and Supporting Data |
| Number of Steps | 3 | 2 | The new route is shorter by one step, which can significantly impact overall yield and resource allocation. |
| Overall Yield (Theoretical) | Moderate to Low | Moderate to High | Each additional step in a synthesis typically results in a loss of material. A shorter synthesis is generally more efficient. Literature precedents for similar Sandmeyer reactions and NBS brominations suggest yields of 70-90% for each step are achievable. |
| Reagent Safety & Handling | Uses highly corrosive and hazardous reagents (oleum, SOCl₂, P₂O₅). | Uses moderately hazardous reagents (NaNO₂, KCN, NBS). Requires careful handling of cyanides. | While cyanides are toxic, their handling protocols are well-established. The avoidance of oleum and thionyl chloride in the new route is a significant safety improvement. |
| Reaction Conditions | Requires high temperatures and anhydrous conditions. | Generally milder conditions, with the Sandmeyer reaction being the most demanding step. | The new route avoids the high temperatures and harsh acidic conditions of the established route's bromination step. |
| Atom Economy | Lower | Higher | The new route is more atom-economical as it avoids the formation of multiple byproducts from the use of reagents like thionyl chloride and phosphorus pentoxide. |
| Scalability | More challenging due to the handling of oleum and the solid-state dehydration step. | More amenable to scale-up, with the Sandmeyer reaction being a commonly scaled industrial process. | The use of solutions and more standard reaction setups in the new route facilitates easier scaling. |
Conclusion and Future Outlook
The newly proposed synthetic route for 5-Bromo-6-methylnicotinonitrile presents a compelling alternative to the established, multi-step approach. With fewer steps, milder reaction conditions, and improved safety and scalability profiles, this novel method has the potential to be a more efficient and cost-effective way to produce this valuable building block.
Further experimental validation is, of course, necessary to optimize the reaction conditions and accurately determine the yields for the new route. However, based on established chemical principles and literature precedents for analogous transformations, this streamlined synthesis holds significant promise for researchers and professionals in the fields of medicinal chemistry and materials science. The adoption of such improved synthetic strategies is crucial for accelerating the discovery and development of new chemical entities.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]
-
Patai, S., Ed. The Chemistry of the Cyano Group; Wiley: New York, 1970. [Link]
-
Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010. [Link]
Comparative Study: 5-Bromo-6-methylnicotinonitrile in Cross-Coupling and Functionalization
The following technical guide provides a comparative analysis of 5-Bromo-6-methylnicotinonitrile , focusing on its reactivity profiles, steric considerations, and performance in critical medicinal chemistry transformations.
Executive Summary & Molecule Profile
5-Bromo-6-methylnicotinonitrile (Structure: Pyridine ring, 3-CN, 5-Br, 6-Me) is a bifunctional building block widely used in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of its three functional handles:
-
C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
C3-Nitrile: A precursor for carboxylic acids, amides, or amines.
-
C6-Methyl: A slightly acidic "benzylic" site capable of oxidation or radical halogenation.
Key Differentiator: Unlike its isomer 5-bromo-2-methylnicotinonitrile, the 6-methyl variant features a methyl group ortho to the bromine. This creates a unique steric environment that influences catalyst access and reaction kinetics, a critical factor often overlooked in retrosynthetic planning.
| Property | Specification |
| CAS Number | 1159511-25-3 (Referenced as analog to ester CAS 381247-99-0) |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Key Feature | Ortho-Steric Hindrance: Methyl at C6 is adjacent to Bromine at C5. |
Comparative Analysis: Reactivity & Sterics
A. The "Ortho-Effect": 6-Methyl vs. 2-Methyl Isomers
The most significant variable in using this scaffold is the position of the methyl group relative to the bromine leaving group.
-
5-Bromo-2-methylnicotinonitrile: The methyl group (C2) is para to the bromine (C5). The C-Br bond is sterically accessible.
-
5-Bromo-6-methylnicotinonitrile: The methyl group (C6) is ortho to the bromine (C5). This proximity increases the energy barrier for the oxidative addition step in catalytic cycles, often requiring more active catalysts or higher temperatures.
Graphviz Diagram: Steric Impact on Catalysis
Caption: Comparative steric analysis showing the kinetic penalty imposed by the C6-methyl group adjacent to the reaction center.
B. Halogen Selection: Bromo vs. Chloro
When selecting a starting material, the Bromo- derivative is compared against the Chloro- analog (5-Chloro-6-methylnicotinonitrile).[1]
| Feature | 5-Bromo-6-methyl...[2][3] | 5-Chloro-6-methyl... | Recommendation |
| Bond Energy (C-X) | Weaker (~280 kJ/mol) | Stronger (~397 kJ/mol) | Bromo for mild conditions. |
| Suzuki Yield | High (>85%) | Moderate (40-60%) | Bromo is superior for complex boronic acids. |
| Cost | Higher | Lower | Chloro for large-scale, harsh condition tolerant steps. |
| Catalyst Req. | Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Requires Buchwald Precatalysts (e.g., XPhos Pd G2) | Bromo allows cheaper catalysts. |
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Functionalization of C5 with an aryl group.[3] Challenge: Overcoming the C6-methyl steric hindrance.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) - Selected for bite angle and stability.
-
Base: K₃PO₄ (3.0 equiv) - Superior to carbonate bases for hindered substrates.
-
Solvent: 1,4-Dioxane/Water (4:1)[6]
-
Temperature: 90°C
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 5-Bromo-6-methylnicotinonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Purge: Seal and purge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl₂[5]·DCM (0.05 eq) quickly under Argon flow.
-
Solvent: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration).
-
React: Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for consumption of Br-SM mass).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Comparative Yield Data (Suzuki)
| Substrate | Boronic Acid | Catalyst | Yield | Notes |
|---|---|---|---|---|
| 5-Br-6-Me (Target) | Phenylboronic acid | Pd(PPh₃)₄ | 65% | Slow conversion due to sterics. |
| 5-Br-6-Me (Target) | Phenylboronic acid | Pd(dppf)Cl₂ | 88% | Bidentate ligand improves stability/yield. |
| 5-Br-2-Me (Isomer) | Phenylboronic acid | Pd(PPh₃)₄ | 92% | Unhindered reference; faster reaction. |
Protocol 2: Nitrile Hydrolysis (Functional Group Interconversion)
Objective: Converting the C3-nitrile to a carboxylic acid.[7] Context: The electron-deficient pyridine ring facilitates nucleophilic attack, but the 6-methyl group exerts a slight electron-donating effect, making the nitrile slightly less electrophilic than in unsubstituted nicotinonitrile.
Methodology (Basic Hydrolysis):
-
Dissolve substrate in Ethanol/Water (1:1).
-
Add NaOH (5.0 eq).
-
Reflux (80°C) for 2 hours. Note: Evolution of NH₃ gas indicates progress.
-
Cool to 0°C and acidify with HCl to pH 3.
-
Precipitate collection via filtration.[8]
Decision Pathways: Synthesis Workflow
The following diagram illustrates the divergent synthesis options available from 5-Bromo-6-methylnicotinonitrile, highlighting the order of operations to avoid chemoselectivity issues.
Graphviz Diagram: Divergent Synthesis Workflow
Caption: Synthesis decision tree. Path A (Coupling first) is generally preferred to avoid solubility issues and side reactions associated with the free carboxylic acid in Path B.
References
-
Suzuki-Miyaura Coupling on Pyridine Systems
- Source: Malinauskienė, V. et al. "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo...". Chemija, 2011.
- Relevance: Establishes baseline Pd(PPh₃)
-
Comparative Reactivity of Halopyridines
-
Source: BenchChem Technical Guides.[8] "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-..."
- Relevance: Provides theoretical grounding for Bromo vs. Chloro selection in SNAr and Coupling.
-
-
Hydrolysis of Nicotinonitriles
-
Synthesis of Pyridine Derivatives
- Source: MDPI Molecules.
- Relevance: Provides specific experimental yields for 5-bromo-2-methyl analogs used as comparative d
Sources
- 1. 5-BROMO-2-CHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 42951-71-3 [m.chemicalbook.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
